molecular formula C23H21F7N4O3 B7825995 CID 6918365

CID 6918365

Cat. No. B7825995
M. Wt: 534.4 g/mol
InChI Key: ATALOFNDEOCMKK-OITMNORJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6918365 is a useful research compound. Its molecular formula is C23H21F7N4O3 and its molecular weight is 534.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6918365 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6918365 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Biological Systems

Chemically Induced Dimerization (CID) is utilized in studying various biological processes, notably in signal transduction and membrane and protein trafficking. Recent advances have led to orthogonal and reversible CID systems, enhancing control over protein function with high precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

Engineered PROTAC-CID Systems for Gene Regulation

PROTAC-CID platforms have been engineered for inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and multiplex biological signals, expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

CID in Methodological Challenges of Developmental Research

CID is instrumental in developmental research, offering insights into the alignment of research goals with research designs. CID studies emphasize the importance of matching research goals with appropriate research methods (Hamaker, Mulder, & van IJzendoorn, 2020).

Application in Cell Biology

CID has resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It provides insight into the "signaling paradox" and has advanced techniques for improved specificity and simultaneous manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

CID in Plant Breeding for Water Use Efficiency

CID has been applied in plant breeding, specifically in barley, to improve water use efficiency (WUE) and productivity under varying environmental conditions. Leaf CID has shown potential as a reliable method for selecting high WUE in barley breeding programs (Anyia et al., 2007).

Reversible Control of Protein Localization

CID enables reversible control of protein localization in living cells, offering a tool to control peroxisome transport and mitotic checkpoint signaling. This development enhances spatiotemporal control in studying dynamic biological processes (Aonbangkhen et al., 2018).

The Community Identification (CID) Process

CID is also a structured research strategy in public health for collecting data on health risk behaviors and values in communities. It aids in developing education and intervention programs tailored to specific populations (Tashima, Crain, O'reilly, & Elifson, 1996).

properties

IUPAC Name

5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918365

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.